molecular formula C26H18FN3O4S B2882361 3-(2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID CAS No. 866811-32-7

3-(2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID

Cat. No.: B2882361
CAS No.: 866811-32-7
M. Wt: 487.51
InChI Key: KGOAMMKJVQZGLF-UHFFFAOYSA-N
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Description

3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a fluorophenyl group, a chromeno-pyrimidine moiety, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Chromeno-Pyrimidine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Sulfanylation: The sulfanyl group is introduced via a thiolation reaction, typically using thiolating agents such as thiourea or thiols.

    Acylation: The acetamido group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.

    Formation of the Benzoic Acid Derivative:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromeno-pyrimidine moiety, potentially reducing double bonds or aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the benzoic acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced chromeno-pyrimidine derivatives.

    Substitution: Substituted fluorophenyl or benzoic acid derivatives.

Scientific Research Applications

3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its aromatic and heterocyclic nature makes it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential biological activities.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the chromeno-pyrimidine core but differ in the substituents attached to the core.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different functional groups attached to the aromatic ring.

    Sulfanyl-containing compounds: Molecules with similar sulfanyl groups but different aromatic or heterocyclic cores.

Uniqueness

3-(2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoic acid is unique due to its combination of a fluorophenyl group, a chromeno-pyrimidine moiety, and a benzoic acid derivative

Properties

IUPAC Name

3-[[2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN3O4S/c27-18-10-8-15(9-11-18)23-29-24-20(13-16-4-1-2-7-21(16)34-24)25(30-23)35-14-22(31)28-19-6-3-5-17(12-19)26(32)33/h1-12H,13-14H2,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOAMMKJVQZGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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